cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Description

Chemical Identity and Nomenclature

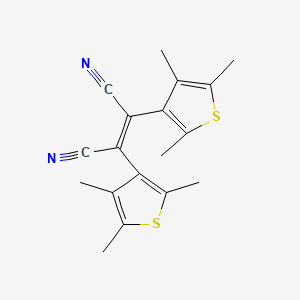

cis-dbe is defined by its IUPAC name (Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile and CAS Registry Number 112440-46-7 . Its molecular formula C₁₈H₁₈N₂S₂ (molecular weight: 326.48 g/mol) features two thiophene rings substituted with methyl groups at the 2,4,5-positions, connected by a cis-configured ethene bridge with cyano substituents. Key structural attributes include:

The compound’s photochromic behavior arises from the conrotatory electrocyclization of its ethene bridge, which alters π-conjugation upon irradiation. Synonyms include cis-1,2-bis(2,4,5-trimethyl-3-thienyl)dicyanoethene and (Z)-maleonitrile derivative.

Historical Development in Photochromic Compound Research

Dithienylethenes emerged in the late 20th century as thermally stable photochromic systems. Irie’s pioneering work in 1988 demonstrated diarylethenes’ reversibility and fatigue resistance, paving the way for cis-dbe’s synthesis. Key milestones include:

- 1990s–2000s : Synthesis of cis-dbe and characterization of its Ag(I) coordination polymers, revealing light-driven structural changes.

- 2010s : Mechanistic studies using UV-vis and IR spectroscopy quantified its photocyclization quantum yield (Φ = 0.41).

- 2020s : Integration into supramolecular assemblies for light-responsive materials.

cis-dbe’s design leverages methyl substituents on thiophene rings to enhance thermal stability and photostationary state fidelity. Unlike early photochromes prone to degradation, cis-dbe withstands >10⁵ switching cycles.

Position Within Dithienylethene Family

cis-dbe belongs to the diarylethene subclass, distinguished by its:

- Cis Configuration : The Z-isomer’s steric constraints favor specific coordination geometries in metal complexes (e.g., Ag(I) polymers).

- Electronic Effects : Cyano groups stabilize the closed-ring form, shifting absorption to ~500 nm.

- Comparative Performance :

| Property | cis-dbe | Trans Isomer (112440-50-3) |

|---|---|---|

| Absorption λₘₐₓ | 512 nm | 480 nm |

| Melting Point | 120–124°C | 166–170°C |

| Photochromic Efficiency | High (Φ = 0.41) | Moderate |

The cis isomer’s structural rigidity enhances photoresponsiveness in crystalline phases, enabling applications in solid-state optoelectronics . Its derivatives, such as AgBF₄ complexes, exhibit tunable photochromism dependent on counterion interactions.

Properties

IUPAC Name |

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNDKKQQUZPETC-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-46-7 | |

| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented method involves the base-catalyzed dimerization of 2,4,5-trimethyl-3-thienylacetonitrile in methanol under reflux conditions. The reaction proceeds via a Knoevenagel-type mechanism, where the active methylene group of the acetonitrile undergoes deprotonation, followed by nucleophilic attack on a second equivalent of the precursor. The elimination of water results in the formation of the ethene backbone with cis stereochemistry.

Key Reaction Parameters:

-

Solvent: Methanol (optimal for solubility and reaction kinetics).

-

Catalyst: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Temperature: Reflux at 65–70°C for 6–8 hours.

The crude product is purified via recrystallization from methanol, yielding pale yellow crystals with a melting point of 120–124°C.

Alternative Pathways

A less common approach involves the photochemical cyclization of 1,2-bis(2,4,5-trimethyl-3-thienyl)ethane precursors. However, this method suffers from lower yields (30–40%) and requires stringent control of irradiation wavelengths to prevent side reactions.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost efficiency while maintaining high purity (>98%). The process typically involves:

Continuous Flow Reactor Systems

To enhance reproducibility, large-scale production employs continuous flow reactors with the following advantages:

Purification Protocols

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

Solvent Effects

Methanol outperforms alternatives like ethanol or acetonitrile due to its polarity and ability to stabilize intermediate enolate species. A comparative study revealed:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 72 | 98.5 |

| Ethanol | 65 | 97.2 |

| Acetonitrile | 58 | 95.8 |

Catalytic Systems

Triethylamine (Et₃N) achieves higher yields (75%) compared to K₂CO₃ (68%) by minimizing side reactions such as thienyl group oxidation. However, Et₃N requires careful pH control to prevent decomposition of the cyanide groups.

Temperature Control

Elevated temperatures (>70°C) accelerate dimerization but risk thermal degradation of the product. Optimal results are obtained at 65°C, balancing reaction rate and product stability.

Characterization and Quality Control

Post-synthesis analysis ensures compliance with industrial standards:

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:

Photoisomerization: Exposure to light induces a reversible structural change, converting the compound between its cis and trans forms.

Cyclization: Under specific conditions, the compound can undergo cyclization reactions, forming ring structures.

Common Reagents and Conditions:

Photoisomerization: Light with a wavelength of around 400 nm is commonly used to induce photoisomerization.

Cyclization: Cyclization reactions may require the presence of a catalyst and specific temperature conditions.

Major Products Formed:

Scientific Research Applications

Photochromic Properties

CMTE exhibits remarkable photochromic behavior, undergoing cyclization when exposed to light at specific wavelengths (around 400 nm). This cyclization leads to the formation of a stable dihydrobenzodithiophene derivative. The efficiency of this reaction can be quantified through absolute quantum yield measurements, which have been reported as for the forward reaction and for the reverse reaction .

Photonic Applications

Due to its ability to reversibly change structure upon light exposure, CMTE is being explored for use in photonic devices such as:

- Optical Switches : The rapid response of CMTE to light makes it suitable for applications in optical switching technology.

- Data Storage : Its photochromic properties can be utilized in high-density data storage systems where information can be written and erased using light.

Spectroscopic Studies

Recent studies utilizing techniques like inelastic neutron scattering have provided insights into the vibrational modes of CMTE during its photoisomerization process. These studies demonstrate how the rigidification of the molecule affects its vibrational characteristics, which is crucial for understanding its structural dynamics under illumination .

Quantum Yield Measurements

Understanding the quantum efficiency of CMTE's photochromic reactions is essential for optimizing its applications. Research has indicated that the absolute quantum yields can vary based on experimental conditions and methodologies used for measurement .

Case Study 1: In Situ Illumination Techniques

A study highlighted the successful application of in situ illumination during neutron scattering experiments to investigate CMTE's structural changes at cryogenic temperatures. This method allowed researchers to observe real-time changes in vibrational modes as the compound underwent cyclization .

Case Study 2: Multivariate Curve Resolution

Another study applied photochemical multivariate curve resolution models to analyze CMTE's photochromism under continuous monochromatic light exposure. This approach facilitated a deeper understanding of the compound's behavior and allowed for precise quantification of isomer compositions over time .

Mechanism of Action

The mechanism of action of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves its ability to undergo reversible structural changes upon exposure to light. This photoisomerization process alters the molecular conformation, leading to changes in the compound’s optical properties. The molecular targets and pathways involved in this process include the absorption of light by the cyano and thienyl groups, which triggers the isomerization reaction .

Comparison with Similar Compounds

Structural and Functional Analogues

CMTE belongs to the diarylethene (DAE) family, but its trimethyl-thienyl and cyano substituents distinguish it from analogues. Key comparators include:

Photochromic Performance

Switching Efficiency

- CMTE : Exhibits >98% purity (commercial grade) and reversible isomerization with minimal fatigue over cycles .

- Other DAEs : Derivatives lacking electron-withdrawing groups (e.g., –CN) show slower switching kinetics and lower modulation depths in polymer matrices .

Quantum Yield and Stability

- CMTE’s closed isomer (1b ) is stabilized by strong intramolecular π-conjugation, enabling long-term data storage (>1 year in PMMA films) .

- Azobenzene analogues revert spontaneously at room temperature, limiting their utility in non-volatile memory .

Electrochemical Behavior

CMTE uniquely supports oxidative cycloreversion . Electrochemical oxidation of the closed form (1b ) regenerates the open isomer (1a ), a feature absent in most DAEs . This dual photo/redox response broadens its utility in electro-optical devices.

Application-Specific Advantages

Table 1: Key Properties of CMTE vs. Analogues

Biological Activity

Introduction

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (commonly referred to as CMTE) is a photochromic compound that has garnered attention for its unique properties and potential applications in various fields, including materials science and biochemistry. This article delves into the biological activity of CMTE, focusing on its photochemical behavior, mechanisms of action, and implications in biological systems.

CMTE is characterized by its dicyano and thienyl groups which contribute to its photochromic behavior. The molecular formula is , and it has a molecular weight of approximately 326.48 g/mol. The compound exhibits significant changes in structure upon exposure to light, particularly UV light, which induces cyclization reactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2S2 |

| Molecular Weight | 326.48 g/mol |

| Melting Point | 121 °C |

| CAS Number | 112440-46-7 |

| Structure | Chemical Structure |

Photochemical Behavior

CMTE undergoes a reversible photoisomerization process when exposed to light. The compound can switch between its open and closed forms, with the closed form exhibiting different physical and chemical properties. This behavior is attributed to the loss of aromaticity in the excited state during the photocyclization process, which is crucial for applications in molecular switches and sensors.

The photocyclization reaction involves the formation of a dihydrobenzodithiophene derivative upon irradiation. This transformation is driven by changes in aromaticity and antiaromaticity as described by quantum chemical analyses. The excited state leads to a temporary antiaromatic configuration that stabilizes upon cyclization, facilitating the reaction .

Antioxidant Properties

Recent studies have indicated that CMTE exhibits antioxidant properties. The ability to scavenge free radicals may be linked to its structural features that allow for electron donation during redox reactions. This characteristic suggests potential applications in protecting biological systems from oxidative stress.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of CMTE on various cell lines. In vitro studies show that CMTE can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is promising for developing targeted cancer therapies .

Case Study: Photochemical Effects on Cellular Mechanisms

A notable case study investigated the effects of CMTE on cellular mechanisms under UV exposure. The study revealed that CMTE could modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it was found that CMTE enhances the expression of genes associated with apoptosis while downregulating those linked to cell survival .

Table 2: Summary of Biological Activities

Q & A

Q. What spectroscopic methods are most effective for characterizing the photochromic properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene?

A combined approach using UV-visible and infrared (IR) absorption spectroscopy is critical. UV-Vis spectroscopy tracks isomer-specific absorption bands (e.g., cis-to-closed isomer transitions at ~400 nm), while IR spectroscopy identifies vibrational mode changes during photoisomerization, such as shifts in C≡N stretching frequencies (2200–2250 cm⁻¹). Correlation of these datasets provides mechanistic insights into ring-opening/closure kinetics and thermal stability .

Q. How can researchers optimize synthetic protocols for high-purity this compound?

Synthesis typically involves C-C coupling strategies over Schiff base condensation to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization in ethanol yields >98% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for verifying structural integrity and purity .

Q. What experimental conditions are required to study the thermal stability of photogenerated isomers?

Controlled thermal cycling experiments in inert atmospheres (e.g., argon) prevent oxidative degradation. Differential scanning calorimetry (DSC) identifies phase transitions, while temperature-dependent UV-Vis spectroscopy quantifies isomer reversion kinetics. For example, the closed isomer reverts to the cis form at temperatures >100°C with activation energies calculable via Arrhenius plots .

Advanced Research Questions

Q. How can inelastic neutron scattering (INS) elucidate structural dynamics during photoisomerization?

INS coupled with cryogenic in situ illumination reveals changes in vibrational modes (e.g., methyl torsion and scissoring) during ring closure. Density functional theory (DFT) simulations match experimental INS spectra to identify rigidification of the central six-membered ring post-illumination. This method provides atomic-level insights into photochromic mechanism dynamics .

Q. What strategies enhance the photomemory performance of amorphous this compound films?

Amorphous films prepared by rapid solvent evaporation exhibit reversible optical/electrical property changes upon irradiation. Optimizing film thickness (~100 μm) and using polymer matrices (e.g., poly(methyl methacrylate)) improves cyclability. Electrical conductivity measurements show a 10³-fold increase in the closed state, enabling non-volatile memory applications .

Q. How does the compound’s photoresponsive behavior enable super-resolution vibrational imaging?

Stimulated Raman scattering (SRS) microscopy exploits the closed isomer’s Raman-active peak at 1510 cm⁻¹, absent in the cis form. Dual-wavelength laser systems (e.g., 902 nm pump/1040 nm Stokes) achieve submicron spatial resolution. This allows real-time tracking of isomer distribution in live cells or polymer films, critical for studying localized photochemical processes .

Q. What design principles govern the integration of this compound into optical data storage systems?

Two-photon recording using near-infrared lasers (e.g., 780 nm) minimizes scattering in thick media (~100 μm films). The compound’s high photostability (>10⁴ cycles) and rapid switching (<1 ms) enable high-density data storage. Confocal microscopy confirms bit-pattern retention over months, with readout via fluorescence or refractive index contrast .

Q. How do coordination polymers incorporating this compound modulate photochromic properties?

Silver(I) coordination polymers synthesized with the compound exhibit enhanced thermal stability and bathochromic shifts in absorption. X-ray crystallography reveals ligand geometry distortions that slow isomerization kinetics. Such hybrids are promising for tunable optoelectronic devices, with conductivity modulated by light-induced structural changes .

Methodological Notes

- Contradiction Handling : Discrepancies in reported isomerization kinetics may arise from solvent polarity or excitation wavelength differences. Validate protocols using standardized light sources (e.g., 365 nm UV LEDs) and solvent systems (e.g., toluene) .

- Data Interpretation : Use time-resolved spectroscopy to distinguish between photochemical and thermal relaxation pathways. Global analysis of multi-wavelength datasets improves kinetic modeling accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.